Cas no 1268335-32-5 (2,1-Benzoxaborole-7-acetic acid, 1,3-dihydro-1-hydroxy-)

2,1-Benzoxaborole-7-acetic acid, 1,3-dihydro-1-hydroxy- structure
1268335-32-5 structure
Nome del prodotto:2,1-Benzoxaborole-7-acetic acid, 1,3-dihydro-1-hydroxy-
Numero CAS:1268335-32-5
MF:C9H9BO4
MW:191.976362943649
CID:6365948
PubChem ID:58403957

2,1-Benzoxaborole-7-acetic acid, 1,3-dihydro-1-hydroxy- Proprietà chimiche e fisiche

Nomi e identificatori

    • 2,1-Benzoxaborole-7-acetic acid, 1,3-dihydro-1-hydroxy-
    • 2-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)acetic acid
    • 2-(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-7-yl)acetic acid
    • EN300-6729247
    • SCHEMBL2297223
    • 2-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)aceticacid
    • 1268335-32-5
    • G70879
    • 1,3-Dihydro-1-hydroxy-2,1-benzoxaborole-7-acetic acid
    • DB-180479
    • 2-(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-7-yl)aceticacid
    • 2-(1-hydroxy-3H-2,1-benzoxaborol-7-yl)acetic acid
    • (1-hydroxy-3H-2,1-benzoxaborol-7-yl)acetic acid
    • Inchi: 1S/C9H9BO4/c11-8(12)4-6-2-1-3-7-5-14-10(13)9(6)7/h1-3,13H,4-5H2,(H,11,12)
    • Chiave InChI: GBGBSYWSOCTLKI-UHFFFAOYSA-N
    • Sorrisi: B1(O)C2=C(CC(O)=O)C=CC=C2CO1

Proprietà calcolate

  • Massa esatta: 192.0593889g/mol
  • Massa monoisotopica: 192.0593889g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 14
  • Conta legami ruotabili: 2
  • Complessità: 233
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 66.8Ų

Proprietà sperimentali

  • Densità: 1.36±0.1 g/cm3(Predicted)
  • Punto di ebollizione: 397.1±52.0 °C(Predicted)
  • pka: 4.14±0.10(Predicted)

2,1-Benzoxaborole-7-acetic acid, 1,3-dihydro-1-hydroxy- Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Enamine
EN300-6729247-0.05g
2-(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-7-yl)acetic acid
1268335-32-5 95.0%
0.05g
$724.0 2025-03-13
1PlusChem
1P028QLW-10g
2-(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-7-yl)aceticacid
1268335-32-5 95%
10g
$14543.00 2023-12-25
Aaron
AR028QU8-100mg
2-(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-7-yl)aceticacid
1268335-32-5 95%
100mg
$1325.00 2025-02-17
Aaron
AR028QU8-10g
2-(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-7-yl)aceticacid
1268335-32-5 95%
10g
$16135.00 2023-12-16
1PlusChem
1P028QLW-100mg
2-(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-7-yl)aceticacid
1268335-32-5 97%
100mg
$232.00 2024-07-09
1PlusChem
1P028QLW-250mg
2-(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-7-yl)aceticacid
1268335-32-5 97%
250mg
$396.00 2024-07-09
Ambeed
A840463-100mg
2-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)acetic acid
1268335-32-5 97%
100mg
$319.0 2025-02-28
Ambeed
A840463-250mg
2-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)acetic acid
1268335-32-5 97%
250mg
$545.0 2025-02-28
Enamine
EN300-6729247-0.5g
2-(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-7-yl)acetic acid
1268335-32-5 95.0%
0.5g
$2125.0 2025-03-13
Enamine
EN300-6729247-2.5g
2-(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-7-yl)acetic acid
1268335-32-5 95.0%
2.5g
$5341.0 2025-03-13

2,1-Benzoxaborole-7-acetic acid, 1,3-dihydro-1-hydroxy- Letteratura correlata

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:1268335-32-5)2,1-Benzoxaborole-7-acetic acid, 1,3-dihydro-1-hydroxy-
A984319
Purezza:99%/99%/99%
Quantità:1g/250mg/100mg
Prezzo ($):1162.0/446.0/261.0